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Compound Name:
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methylcyclohexanamine

CAS No.: 16934-77-3

Cat. No.: B173375

Get Quote

An In-Depth Technical Guide on the Molecular Structure and Isolation of (1R,2R,5R)-2-
Isopropyl-5-methylcyclohexanamine

Executive Summary
In the landscape of chiral auxiliaries and monoterpene-derived bioactive scaffolds,

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (CAS: 16934-77-3)[1][2] represents a

stereochemical benchmark. Commonly referred to in the literature as (+)-

neoisomenthylamine[3][4], this specific diastereomer of menthylamine is highly valued in

asymmetric synthesis and structural analysis. Due to its unique all-cis relative configuration, it

exhibits counter-intuitive conformational dynamics that challenge foundational assumptions

about steric strain and equatorial preference in cyclohexane rings[5].

This whitepaper provides a comprehensive analysis of its stereochemical architecture, the

causality behind its conformational behavior, and a self-validating protocol for its synthesis and

isolation.
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Stereochemical Architecture & Conformational
Dynamics
The molecular architecture of (+)-neoisomenthylamine is defined by three contiguous

stereocenters at C1, C2, and C5, all possessing the (R) absolute configuration[6]. This

stereochemical arrangement dictates an all-cis relative configuration, meaning the amino group

(-NH2), the isopropyl group (-CH(CH3)2), and the methyl group (-CH3) are all oriented on the

same face of the cyclohexane ring.

The Axial Isopropyl Paradox
In standard cyclohexane conformational analysis, the bulkiest substituent dictates the

equilibrium by adopting the equatorial position to minimize 1,3-diaxial interactions. The

isopropyl group has a high A-value (≈2.15 kcal/mol), making its equatorial placement highly

favorable. However, (+)-neoisomenthylamine presents a rare exception to this heuristic[5].

Because of the all-cis geometry, the molecule is forced to choose between two extreme chair

conformers:

Chair Conformer A: The isopropyl group is axial, while the methyl and amino groups are

equatorial.

Chair Conformer B: The isopropyl group is equatorial, while the methyl and amino groups are

axial.

To understand the causality behind the favored conformer, we must calculate the aggregate

steric penalties. If the molecule adopts Chair B to satisfy the isopropyl group, it forces both the

methyl group (A-value ≈1.70 kcal/mol) and the amino group (A-value ≈1.20 kcal/mol) into axial

positions. The combined steric penalty of these two axial groups (≈2.90 kcal/mol) exceeds the

penalty of the single axial isopropyl group (≈2.15 kcal/mol). Furthermore, computational studies

indicate that the equatorial amino group actively stabilizes Chair A more effectively than the

corresponding hydroxyl group in neoisomenthol[7]. Consequently, the molecule

thermodynamically favors Chair A, placing its bulkiest group in the axial position[5][7].
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(1R,2R,5R)-Neoisomenthylamine
All-cis Relative Configuration

Chair Conformer A
NH2 (eq), Methyl (eq), Isopropyl (ax)

 adopts

Chair Conformer B
NH2 (ax), Methyl (ax), Isopropyl (eq)

 adopts

 Ring Flip Equilibrium

Steric Penalty:
Iso (ax) ≈ 2.15 kcal/mol

Steric Penalty:
NH2 (ax) + Me (ax) ≈ 2.90 kcal/mol

Conformer A is Thermodynamically Favored
ΔG ≈ -0.75 kcal/mol

Click to download full resolution via product page

Conformational energy logic demonstrating the thermodynamic preference for the axial

isopropyl chair.

Quantitative Analytical Data
Accurate characterization of (+)-neoisomenthylamine requires advanced chiroptical and NMR

techniques. Historically, misassignments in the literature have occurred due to the complex

rotameric populations of the isopropyl and amino groups[4][8]. The absolute configuration of
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neoisomenthylamine was definitively proven by correlating experimental low-temperature NMR

data with calculated optical rotation values[8].

Property Value / Description Source

IUPAC Name

(1R,2R,5R)-5-methyl-2-

(propan-2-yl)cyclohexan-1-

amine

[9]

CAS Registry Number 16934-77-3 [1][2]

Common Name (+)-Neoisomenthylamine [3][4]

Molecular Formula C10H21N [2][10]

Molecular Weight 155.28 g/mol [2]

Optical Rotation[α]D +11.0° (c 1.0, in CHCl3) [4]

Relative Stereochemistry all-cis (1,2-cis, 1,5-cis) [6]

Favored Conformer
NH2 (eq), Methyl (eq),

Isopropyl (ax)
[5][7]

Synthetic Methodologies & Isolation Protocols
The synthesis of nitrogen-containing compounds in the p-menthane series is of considerable

interest due to their broad spectrum of biological action and utility as chiral ligands[5][11]. The

most robust method for generating (+)-neoisomenthylamine is the reductive amination of l-

menthol or isomenthone[11][12].

Self-Validating Protocol: Reductive Amination &
Isolation
This protocol utilizes a thermodynamic/kinetic scrambling approach followed by rigorous

fractional isolation.

Step 1: Catalytic Flow Amination
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Procedure: Dissolve l-menthol in an aliphatic nitrile (e.g., acetonitrile). Process the solution

through a flow-through catalytic apparatus under H2 pressure at 150–200 °C in the presence

of a heterogeneous catalyst (e.g., Pd/C)[12].

Causality: The extreme thermal and reductive conditions cause the stereocenter at C1 to

scramble and induce epimerization at C2/C5. This transforms the stereochemically pure l-

menthol into a mixture of four diastereomeric amines: menthylamine (54%),

neomenthylamine (24%), isomenthylamine (17%), and the target neoisomenthylamine (5%)

[11][12].

Step 2: Fractional Crystallization of Hydrochloride Salts

Procedure: Treat the crude amine mixture with ethereal HCl to precipitate the amine

hydrochlorides. Filter the bulk precipitate (primarily menthylamine and neomenthylamine

salts). Retain and concentrate the mother liquor.

Causality: Diastereomeric salts exhibit drastically different lattice energies and solubility

profiles. The all-cis neoisomenthylamine hydrochloride is highly soluble in ethereal solvents

compared to its trans-diequatorial counterparts, allowing for its enrichment in the liquid

phase.

Step 3: Chromatographic Resolution

Procedure: Neutralize the enriched mother liquor with 1M NaOH, extract the free amines

using dichloromethane, and concentrate. Subject the residue to silica gel column

chromatography using a highly polar basic eluent (CHCl3 / MeOH / NH4OH).

Step 4: Self-Validation & Quality Control

Procedure: To validate that the isolated fraction is strictly the (1R,2R,5R) isomer, measure

the specific optical rotation. A reading of [α]D +11.0° in chloroform confirms the isolation of

(+)-neoisomenthylamine[4]. Verify the structure via 13C NMR; the axial isopropyl group

uniquely shifts the C2 and C4 resonances upfield relative to the all-equatorial menthylamine

due to γ-gauche steric shielding[11].
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Precursor Selection
l-Menthol or Isomenthone

Reductive Amination
Aliphatic Nitriles, H2, Heterogeneous Catalyst

Isomeric Mixture Generation
Menthyl-, Neomenthyl-, Isomenthyl-, Neoisomenthyl-amines

 Catalytic Flow (150-200°C)

Fractional Crystallization & Chromatography
Ethereal HCl / Silica Gel Separation

 Ratio: 54:24:17:5

Chiroptical & NMR Validation
Optical Rotation, 13C/1H NMR

 Isolate Minor Fraction

Pure (+)-Neoisomenthylamine
(1R,2R,5R)-Isomer Isolated

 Confirm [α]D +11.0°

Click to download full resolution via product page

Experimental workflow for the synthesis, isolation, and validation of (+)-neoisomenthylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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